molecular formula C16H19N7 B11501035 N-[4-(1H-imidazol-1-yl)-6-(isopropylamino)-1,3,5-triazin-2-yl]-N-methyl-N-phenylamine

N-[4-(1H-imidazol-1-yl)-6-(isopropylamino)-1,3,5-triazin-2-yl]-N-methyl-N-phenylamine

Cat. No.: B11501035
M. Wt: 309.37 g/mol
InChI Key: RRKMZKXSSIMTNF-UHFFFAOYSA-N
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Description

N-[4-(1H-imidazol-1-yl)-6-(isopropylamino)-1,3,5-triazin-2-yl]-N-methyl-N-phenylamine is a complex organic compound that features an imidazole ring, a triazine ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1H-imidazol-1-yl)-6-(isopropylamino)-1,3,5-triazin-2-yl]-N-methyl-N-phenylamine typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-[4-(1H-imidazol-1-yl)-6-(isopropylamino)-1,3,5-triazin-2-yl]-N-methyl-N-phenylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

N-[4-(1H-imidazol-1-yl)-6-(isopropylamino)-1,3,5-triazin-2-yl]-N-methyl-N-phenylamine has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings

Mechanism of Action

The mechanism of action of N-[4-(1H-imidazol-1-yl)-6-(isopropylamino)-1,3,5-triazin-2-yl]-N-methyl-N-phenylamine involves its interaction with specific molecular targets and pathways. The imidazole and triazine rings play crucial roles in binding to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-(1H-Imidazol-1-yl)phenol
  • 1-[4-(1H-Imidazol-1-yl)phenyl]ethan-1-one
  • 2-(1H-Imidazol-1-yl)ethanol

Uniqueness

N-[4-(1H-imidazol-1-yl)-6-(isopropylamino)-1,3,5-triazin-2-yl]-N-methyl-N-phenylamine stands out due to its unique combination of functional groups and rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H19N7

Molecular Weight

309.37 g/mol

IUPAC Name

6-imidazol-1-yl-4-N-methyl-4-N-phenyl-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C16H19N7/c1-12(2)18-14-19-15(22(3)13-7-5-4-6-8-13)21-16(20-14)23-10-9-17-11-23/h4-12H,1-3H3,(H,18,19,20,21)

InChI Key

RRKMZKXSSIMTNF-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=NC(=NC(=N1)N(C)C2=CC=CC=C2)N3C=CN=C3

Origin of Product

United States

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